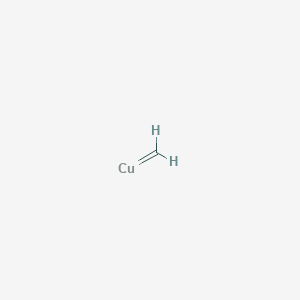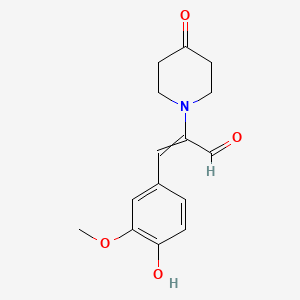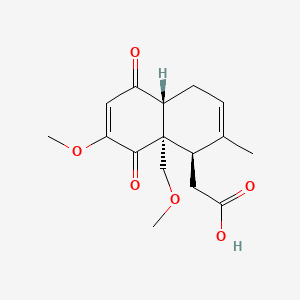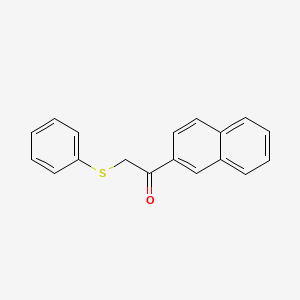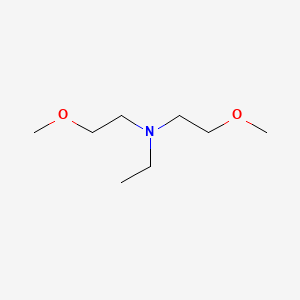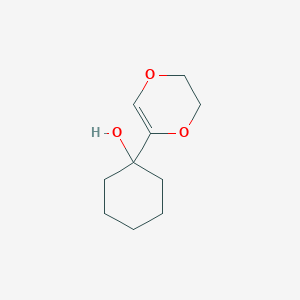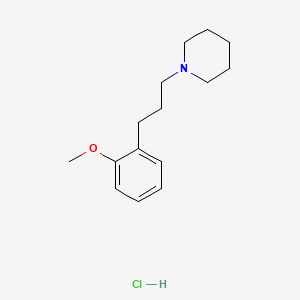![molecular formula C9H10Cl2OSi B14330909 3-[Chloro(dimethyl)silyl]benzoyl chloride CAS No. 105410-04-6](/img/structure/B14330909.png)
3-[Chloro(dimethyl)silyl]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Chloro(dimethyl)silyl]benzoyl chloride is an organosilicon compound that features a benzoyl chloride group substituted with a chloro(dimethyl)silyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]benzoyl chloride typically involves the chlorination of 3-(dimethylsilyl)benzoic acid or its derivatives. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under anhydrous conditions. The reaction proceeds as follows:
3-(Dimethylsilyl)benzoic acid+SOCl2→3-[Chloro(dimethyl)silyl]benzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Chloro(dimethyl)silyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(dimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-(dimethylsilyl)benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: 3-(Dimethylsilyl)benzamide, 3-(Dimethylsilyl)benzoate esters.
Hydrolysis: 3-(Dimethylsilyl)benzoic acid.
Reduction: 3-(Dimethylsilyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-[Chloro(dimethyl)silyl]benzoyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[Chloro(dimethyl)silyl]benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chloro group is highly reactive, allowing for efficient substitution reactions. The dimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzoyl chloride: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive.
3-(Dimethylsilyl)benzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity patterns.
3-(Dimethylsilyl)benzoic acid: The carboxylic acid derivative, which is less reactive towards nucleophiles compared to the benzoyl chloride.
Uniqueness
3-[Chloro(dimethyl)silyl]benzoyl chloride is unique due to the presence of both the chloro and dimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for versatile applications in synthesis and research.
Eigenschaften
CAS-Nummer |
105410-04-6 |
|---|---|
Molekularformel |
C9H10Cl2OSi |
Molekulargewicht |
233.16 g/mol |
IUPAC-Name |
3-[chloro(dimethyl)silyl]benzoyl chloride |
InChI |
InChI=1S/C9H10Cl2OSi/c1-13(2,11)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 |
InChI-Schlüssel |
LBTCBJBNDBKEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC(=C1)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


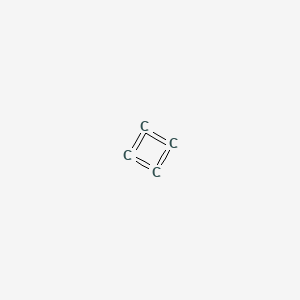
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
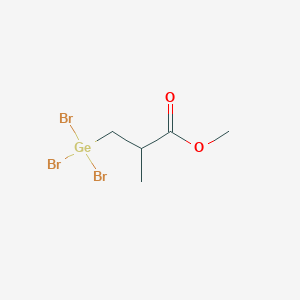
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
